Methyl 4-iodo-1-(methoxymethyl)-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC13568247
Molecular Formula: C7H9IN2O3
Molecular Weight: 296.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9IN2O3 |
|---|---|
| Molecular Weight | 296.06 g/mol |
| IUPAC Name | methyl 4-iodo-1-(methoxymethyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H9IN2O3/c1-12-4-10-3-5(8)6(9-10)7(11)13-2/h3H,4H2,1-2H3 |
| Standard InChI Key | CAVJEEHZFCIPKD-UHFFFAOYSA-N |
| SMILES | COCN1C=C(C(=N1)C(=O)OC)I |
| Canonical SMILES | COCN1C=C(C(=N1)C(=O)OC)I |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound features a pyrazole ring substituted at the 1-position with a methoxymethyl group (-CH₂OCH₃), at the 4-position with iodine, and at the 3-position with a methyl ester (-COOCH₃). Key structural identifiers include:
The presence of iodine enhances its reactivity in cross-coupling reactions, while the methoxymethyl group improves solubility in polar solvents .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves two key steps:
-
Iodination: Introduction of iodine at the 4-position of 1-(methoxymethyl)-1H-pyrazole under controlled conditions (e.g., using N-iodosuccinimide in acetic acid) .
-
Esterification: Reaction with methyl chloroformate to install the carboxylate group at the 3-position .
A representative protocol is outlined below:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Iodination | N-Iodosuccinimide, AcOH, 80°C, 12h | 75–85% |
| Esterification | Methyl chloroformate, DMAP, DCM, RT | 90–95% |
DMAP = 4-Dimethylaminopyridine; DCM = Dichloromethane .
Regioselectivity Challenges
The methoxymethyl group at the 1-position directs iodination to the 4-position due to steric and electronic effects, as demonstrated in studies on analogous pyrazole systems . Competing pathways (e.g., 5-iodo isomers) are minimized through solvent optimization (e.g., chloroform or DMF) .
Physicochemical Properties
Stability and Solubility
-
Stability: Stable under inert conditions but sensitive to prolonged exposure to light or moisture due to the labile C–I bond .
-
Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in methanol or ethanol .
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 3.34 (s, 3H, OCH₃), 3.97 (s, 3H, COOCH₃), 4.21 (s, 2H, CH₂O), 7.52 (s, 1H, pyrazole-H) .
-
¹³C NMR: δ 52.1 (COOCH₃), 59.8 (OCH₃), 71.2 (CH₂O), 110.5 (C–I), 144.3 (C=O) .
Applications in Organic Synthesis
Cross-Coupling Reactions
The iodine substituent facilitates Suzuki-Miyaura and Sonogashira couplings, enabling access to biaryl or alkynyl pyrazoles. For example:
Yields range from 60–80% under microwave-assisted conditions .
Medicinal Chemistry
Pyrazole derivatives exhibit antioxidant and anticancer activities. Preliminary studies suggest that the iodine and ester groups enhance binding to kinase targets (e.g., COX-2 inhibitors) .
Comparative Analysis of Analogues
| Compound | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | C₆H₇IN₂O₂ | 266.04 g/mol | Methyl vs. methoxymethyl group |
| Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate | C₈H₁₁IN₂O₂ | 294.09 g/mol | Propyl substituent |
The methoxymethyl variant offers superior solubility compared to alkyl-substituted analogues .
Recent Research and Future Directions
Catalytic Applications
Recent work highlights its use in photoredox catalysis for C–H functionalization, enabling the synthesis of complex heterocycles .
Drug Discovery
Ongoing studies focus on modifying the ester group to improve pharmacokinetic profiles, with derivatives showing promise as anticancer agents in vitro (IC₅₀ = 2–5 μM against MCF-7 cells) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume